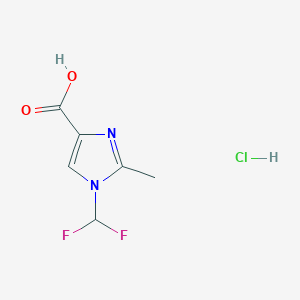

1-(Difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

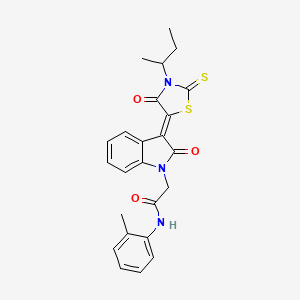

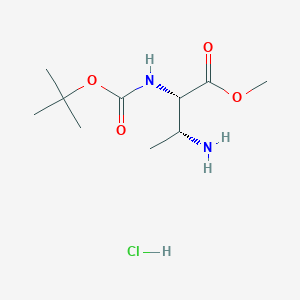

“1-(Difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2567495-82-1 . It has a molecular weight of 212.58 . The IUPAC name for this compound is 1-(difluoromethyl)-2-methyl-1H-imidazole-5-carboxylic acid hydrochloride . It is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6F2N2O2.ClH/c1-3-9-2-4(5(11)12)10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 212.58 . More specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación

Green Chemistry and Ionic Liquids

Research in green chemistry has explored the use of imidazole derivatives in sustainable processes. For instance, Brønsted acidic ionic liquids such as 1-methylimidazolium tetrafluoroborate have been investigated for their catalytic properties in esterification reactions, highlighting their potential as green catalysts and recyclable mediums. These substances offer efficient pathways for producing esters from carboxylic acids and alcohols without volatile organic solvents, with the ionic liquids being reusable after water removal (Zhu, Yang, Tang, & He, 2003). This approach supports environmental sustainability by minimizing hazardous waste.

Synthesis of Amino Acid Mimetics

Imidazole derivatives have been utilized in the synthesis of amino acid mimetics, which are important in drug discovery and development. The palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes has been used to create 1-benzyl-4-methylimidazoles with various substituents at the 2-position, providing access to optically active amino acid mimetics featuring a C-terminal imidazole. This method offers a versatile approach to designing compounds with potential therapeutic applications (Zaman, Kitamura, & Abell, 2005).

Antiinflammatory Activity of Imidazole Derivatives

The antiinflammatory properties of imidazole derivatives have been studied, with research focusing on the preparation and evaluation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids. These compounds were synthesized through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate and subsequent hydrolysis. Evaluation of their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities provides insights into their therapeutic potential (Abignente et al., 1982).

Role in Reverse Osmosis Membranes

The application of 1-methylimidazole as an additive in the preparation of reverse osmosis (RO) membranes demonstrates the versatility of imidazole derivatives in material science. This additive helps form membranes with a dense and thin polyamide layer, enhancing desalination performance. The study highlights the importance of imidazole derivatives in developing advanced filtration technologies with improved flux-rejection combinations and stability (Yingying et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Propiedades

IUPAC Name |

1-(difluoromethyl)-2-methylimidazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O2.ClH/c1-3-9-4(5(11)12)2-10(3)6(7)8;/h2,6H,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYGDXIJQLJAKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C(F)F)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-4-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2863702.png)

![tert-butyl N-[1-carbamoyl-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B2863703.png)

![2-benzyl-8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2863704.png)

![4-acetyl-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863710.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2863712.png)

![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)